Roxibolone
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for roxibolone are not extensively documented in publicly available sources. it is known that this compound is structurally similar to formebolone, which suggests that its synthesis might involve similar steps.
Chemical Reactions Analysis
Roxibolone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a steroidal compound, it serves as a model for studying steroid chemistry and reactions.
Biology: Roxibolone’s antiglucocorticoid properties make it a subject of interest in studies related to glucocorticoid metabolism and enzyme inhibition.
Medicine: Although not marketed, its potential cholesterol-lowering and anabolic effects have been explored in preclinical studies.
Mechanism of Action
Roxibolone exerts its effects primarily through enzyme inhibition rather than receptor binding. It does not bind to the glucocorticoid receptor but may inhibit enzymes like 11β-hydroxysteroid dehydrogenase, which is involved in the biosynthesis of endogenous glucocorticoids like cortisol and corticosterone . This inhibition can counteract the catabolic effects of glucocorticoids and regulate nitrogen balance .
Comparison with Similar Compounds
Roxibolone is closely related to formebolone, with the primary difference being the presence of a carboxylic acid group in this compound instead of a carboxaldehyde group in formebolone . Unlike formebolone, this compound does not bind to the androgen receptor and lacks androgenic or myotrophic activity, making it potentially better tolerated .
Similar compounds include:
Formebolone: Another steroidal antiglucocorticoid with similar enzyme inhibition properties.
Decylthis compound: A long-acting prodrug of this compound with similar activity.
This compound’s unique structural features and lack of androgenic activity distinguish it from other steroidal compounds, potentially offering a better safety profile .
Properties
CAS No. |
60023-92-9 |
---|---|
Molecular Formula |
C21H28O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C21H28O5/c1-19-9-13(18(24)25)15(22)8-11(19)4-5-12-14-6-7-21(3,26)20(14,2)10-16(23)17(12)19/h8-9,12,14,16-17,23,26H,4-7,10H2,1-3H3,(H,24,25)/t12-,14-,16-,17+,19-,20-,21-/m0/s1 |
InChI Key |
JOFBZBDWOWPUMO-QARKFJNLSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)C(=O)O)O)C)O |
SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O |
Canonical SMILES |
CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O |
Appearance |
Solid powder |
60023-92-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-carboxy-11,17-dihydroxy-17-methyl-1,4-androstadien-3-one 2-carboxy-11-beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one roxibolone roxibolone, (11alpha,17beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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